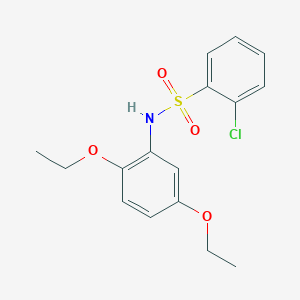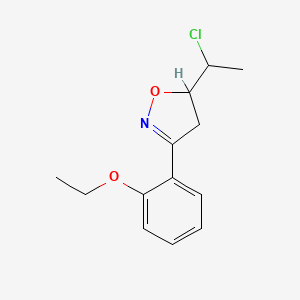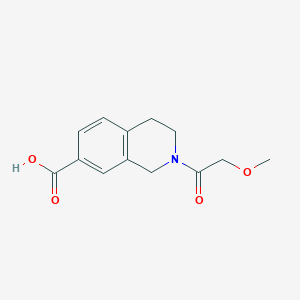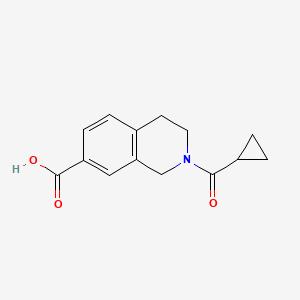![molecular formula C14H17NO4 B7627827 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7627827.png)
3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid, also known as CPP-115, is a drug that has shown promising results in the treatment of various neurological disorders. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid transaminase (GABA-T), which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting GABA-T, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects.
Mécanisme D'action
The primary mechanism of action of 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid is the inhibition of GABA-T, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABA levels, this compound enhances the inhibitory tone in the brain, leading to its anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and physiological effects:
This compound has been shown to increase brain GABA levels in both animals and humans. This increase in GABA levels has been associated with its anxiolytic, anticonvulsant, and analgesic effects. In addition, this compound has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid has several advantages for use in lab experiments. It has a high potency and selectivity for GABA-T inhibition, making it an ideal tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its poor solubility in water, which can make it challenging to administer in vivo. In addition, its long half-life can make it difficult to control the duration of its effects.
Orientations Futures
There are several future directions for research on 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid. One area of interest is its potential use in the treatment of neuropathic pain. This compound has been shown to have analgesic effects in animal models of neuropathic pain, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of depression. GABA has been implicated in the pathophysiology of depression, and this compound may have antidepressant effects through its modulation of GABA levels. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to obtain the final product in high yield and purity. The detailed synthesis method is beyond the scope of this paper, but it has been described in several scientific publications.
Applications De Recherche Scientifique
3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, this compound has shown promising results in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce the reinforcing effects of cocaine and alcohol, suggesting its potential use in addiction treatment. In addition, this compound has demonstrated anxiolytic effects in animal models of anxiety disorders.
Propriétés
IUPAC Name |
3-cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-8-9-1-3-11(4-2-9)14(19)15-12(7-13(17)18)10-5-6-10/h1-4,10,12,16H,5-8H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKWNFVRZOUWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)NC(=O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B7627745.png)
![4-[[(4,4-Difluorocyclohexanecarbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B7627747.png)

![4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid](/img/structure/B7627759.png)
![N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7627765.png)
![2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7627766.png)

![2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid](/img/structure/B7627793.png)
![2-[[(3-Cyanophenyl)sulfonylamino]methyl]-2-methylbutanoic acid](/img/structure/B7627794.png)
![2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid](/img/structure/B7627795.png)




